molecular formula C27H23N3O B2765273 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one CAS No. 886638-03-5

2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one

Cat. No.: B2765273
CAS No.: 886638-03-5
M. Wt: 405.501
InChI Key: PSUHWZLQBNTFEV-UHFFFAOYSA-N
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Description

The compound 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),12,14-tetraen-7-one is a nitrogen-rich tricyclic structure featuring a fused indole moiety and a phenyl substituent. The indole substituent distinguishes it from related structures, likely influencing electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

6-(1H-indol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O/c31-25-15-18(17-8-2-1-3-9-17)14-24-26(25)27(30-23-13-7-6-12-22(23)29-24)20-16-28-21-11-5-4-10-19(20)21/h1-13,16,18,27-30H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHWZLQBNTFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CNC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole and phenyltricyclo intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds similar to 2,10-diaza-9-indol-3-yl derivatives have shown promise in the development of anticancer agents. The unique electronic properties of the indole moiety can enhance the binding affinity to biological targets, making it a candidate for drug design aimed at treating various cancers.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of indole derivatives, highlighting their potential as inhibitors for specific cancer cell lines. The findings suggest that modifications to the indole structure can significantly alter pharmacological activity, paving the way for targeted therapies.

Photodynamic Therapy

The compound's ability to absorb light and generate reactive oxygen species (ROS) positions it as a candidate for photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to induce cell death in cancerous tissues upon light activation.

Case Study:
Research conducted by Taiwanese chemists demonstrated that thione-derived perylene diimides, structurally related to tricyclic compounds like 2,10-diaza-9-indol-3-yl derivatives, exhibited effective targeting and imaging capabilities in non-small cell lung cancer models. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy and imaging properties in PDT applications .

Material Science

The unique electronic properties of 2,10-diaza-9-indol-3-yl derivatives also lend themselves to applications in organic electronics and photonic devices. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Research Findings:
Studies have shown that incorporating indole-based compounds into polymer matrices can improve charge transport properties and stability under operational conditions, thus enhancing device performance.

Data Table: Comparative Analysis of Indole Derivatives

Compound NameStructure TypeApplication AreaKey Findings
2,10-Diaza-9-indol-3-yl derivativesTricyclicAnticancerEnhanced binding affinity to cancer targets
Perylene diimidesNon-metallicPhotodynamic therapyEffective targeting in lung cancer models
Indole-based polymersOrganic electronicsOLEDs & photovoltaicsImproved charge transport and stability

Mechanism of Action

The mechanism of action of 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

vs. 6-Aza Derivatives

Compounds like 6-aza-tricyclo[9.4.0.0²,⁶]pentadeca-1(11),12,14-trien-7-one () share the tricyclic backbone but differ in nitrogen placement. The 6-aza variant has a single nitrogen atom, whereas the target compound’s diaza system may enhance polarity and hydrogen-bonding capacity. This structural distinction impacts solubility and reactivity, as seen in the lower yields (45–70%) of 6-aza derivatives compared to diaza analogues .

Substituent Effects

  • Comparatively, the target compound’s indole group offers π-π stacking capabilities absent in halogenated analogues . 15-Bromo-9-thiatricyclo[...]hexaen-2-one () replaces nitrogen with sulfur, reducing basicity but enhancing lipophilicity (MW: 305.20) .
  • Aromatic Substituents :

    • 9-(3-Bromo-4-methoxyphenyl)-2,10-diaza[...]tetraen-7-one () features electron-withdrawing bromine and electron-donating methoxy groups on the phenyl ring, contrasting with the target compound’s indole. The indole’s NH group may participate in intramolecular hydrogen bonding, stabilizing the tricyclic core .
  • Heteroatom Variations :

    • 3,7-Dithia-5-azatetracyclo[...]tetradecen-4(8)-one () incorporates sulfur atoms, which increase ring strain and redox activity compared to nitrogen-rich systems .

Cyclization Strategies

  • N-Acyliminium Ion Cyclization : Used for 6-aza-tricyclo derivatives (–7), yielding 45–80% via triflic acid-mediated reactions. Similar conditions may apply to diaza systems, though the additional nitrogen could necessitate optimized temperatures or catalysts .
  • MgI₂-Promoted Cyclization: Applied to bicyclic alkynones (), yielding 60% for related structures.

Physical and Spectral Properties

Compound Name Molecular Formula Substituents Yield (%) Physical State Key Spectral Data (HRMS/FTIR) Reference
Target Compound - Indol-3-yl, phenyl - - - -
6-Aza-tricyclo[...]tetraen-7-one (5) C₁₃H₁₅NO None 70 Oil HRMS: 215.13047; FTIR: 1624 cm⁻¹
12,15-Dimethoxy-6-aza-tricyclo[...] (5c) C₁₅H₁₉NO₃ 12,15-Dimethoxy 26 Solid (m.p. 126–127°C) HRMS: 275.15160; FTIR: 1634 cm⁻¹
14-Bromo-6-aza-tricyclo[...] (5e) C₁₃H₁₄BrNO 14-Bromo 55 Oil -
9-(3-Bromo-4-methoxyphenyl)-2,10-diaza C₂₃H₂₅BrN₂O₂ 3-Bromo-4-methoxyphenyl - - -

Key Observations :

  • Methoxy Groups: Increase crystallinity (e.g., 5c’s solid state vs. oils in non-methoxy derivatives) .
  • Halogens : Elevate molecular weight (e.g., 5e: MW ~272–290 g/mol) but reduce yields due to steric hindrance .
  • Indole vs. Phenyl : Indole’s NH stretch (~3400 cm⁻¹ in FTIR) and aromatic signals in NMR would differentiate the target compound from phenyl-substituted analogues .

Biological Activity

The compound 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound.

  • Molecular Formula: C23H19N3O
  • Molecular Weight: 405.50 g/mol
  • CAS Number: 886638-03-5

Synthesis

The synthesis of this compound typically involves multiple steps including cyclization reactions and modifications of indole derivatives. Various methods have been explored to optimize yield and purity, including the use of metal catalysts and alternative cyclization pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to 2,10-diaza-9-indol-3-yl compounds. These compounds have shown promise in inhibiting the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
2,10-Diaza Compound MCF-71.84Induction of apoptosis via caspase activation
Similar Indole Derivative HCT-1163.31Cell cycle disruption and ROS generation

In vitro studies demonstrated that the compound induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels, which leads to oxidative stress and cell death .

Neuropsychiatric Effects

The compound's structural similarity to known neuroactive substances suggests potential effects on neurotransmitter receptors. Research indicates that indole derivatives can act as partial agonists at serotonin receptors, particularly the 5HT2C subtype, which is implicated in mood regulation and anxiety disorders .

Antimicrobial Activity

Some derivatives of indole compounds exhibit antimicrobial properties against various pathogens. For instance, compounds structurally related to 2,10-diaza have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity .

Case Studies

  • Anticancer Study : A recent study evaluated a series of indole derivatives for their cytotoxic effects on MCF-7 breast cancer cells. The most active compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
  • Neuropharmacological Evaluation : Another study investigated the effects of similar indole compounds on anxiety models in rodents. Results indicated a marked reduction in anxiety-like behaviors, suggesting that these compounds could be explored for therapeutic applications in treating anxiety disorders .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),12,14-tetraen-7-one?

The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Intramolecular cyclization : Utilize precursors like substituted imidazoles or indole derivatives under visible light with iridium catalysts to form the tricyclic core .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C optimize yield and minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity, critical for biological assays .

Q. How is the compound’s structure validated using spectroscopic and computational methods?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the tricyclic framework. Discrepancies in chemical shifts (e.g., indolyl protons at δ 7.2–8.1 ppm) require cross-validation with 2D NMR (COSY, HSQC) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for structurally analogous tricyclic compounds .
  • Computational validation : Density Functional Theory (DFT) calculates optimized geometries and compares them with experimental data to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or solvent effects. Methodological solutions include:

  • Variable-temperature NMR : Identify conformational changes by analyzing signal splitting at different temperatures (e.g., 25°C vs. −40°C) .
  • Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
  • Hybrid techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .

Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C or Ir complexes) enhance regioselectivity during cyclization .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., polymerization) compared to batch processes .
  • In-line analytics : Use HPLC-MS to monitor intermediates in real time and adjust reaction parameters dynamically .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Molecular docking : Simulate binding affinities with proteins (e.g., kinases) using AutoDock Vina, focusing on the indolyl and phenyl moieties as key pharmacophores .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data to guide structural modifications .

Q. What experimental designs are recommended for assessing the compound’s environmental impact?

  • Ecotoxicological assays : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀ tests) and biodegradability .
  • Soil/water partitioning studies : Measure log Kₒw values via shake-flask methods to predict bioaccumulation potential .
  • Metabolite profiling : Use LC-QTOF-MS to identify transformation products in simulated environmental conditions (e.g., UV light, pH 4–9) .

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